

# Application of Carprofen-d3 in the Determination of Carprofen Residues in Animal Tissues

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## Compound of Interest

Compound Name: Carprofen-d3

Cat. No.: B563016

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## Application Note & Protocol

## Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation in animals.[1] The presence of its residues in edible animal tissues is a concern for consumer safety, necessitating sensitive and reliable analytical methods for their monitoring.[1][2] Maximum Residue Limits (MRLs) for Carprofen have been established by regulatory bodies to ensure food safety.[3] This application note describes a robust and validated method for the quantitative determination of Carprofen residues in various animal tissues, including muscle, liver, and kidney, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Carprofen-d3** as an internal standard. The use of a deuterated internal standard like **Carprofen-d3** is crucial for accurate quantification as it closely mimics the chemical and physical properties of the analyte, compensating for matrix effects and variations during sample preparation and analysis.

## Principle

This method involves the extraction of Carprofen and the internal standard, **Carprofen-d3**, from homogenized animal tissue samples. The extract is then purified before analysis by LC-MS/MS. The quantification is performed using the stable isotope dilution technique, where the ratio of the analyte to the internal standard is used to determine the concentration of Carprofen in the sample. This approach ensures high accuracy and precision by correcting for any losses

during sample processing and any ionization suppression or enhancement in the mass spectrometer.

## Experimental Protocols

### Reagents and Materials

- Carprofen analytical standard
- **Carprofen-d3** analytical standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, ultrapure
- Phosphate-buffered saline (PBS)
- Dispersive solid-phase extraction (dSPE) sorbents (e.g., C18)
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

### Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carprofen and **Carprofen-d3** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol or an appropriate solvent mixture.
- Internal Standard Spiking Solution: Prepare a working solution of **Carprofen-d3** at a suitable concentration (e.g., 500 ng/mL) to spike into samples and calibration standards.[\[4\]](#)

### Sample Preparation

The following is a general procedure for the extraction of Carprofen from animal tissues. The specific steps may need optimization depending on the tissue matrix.

- Homogenization: Homogenize a representative portion of the animal tissue (e.g., 2-5 grams) until a uniform consistency is achieved.
- Spiking: Spike the homogenized tissue sample with a known amount of the **Carprofen-d3** internal standard working solution.
- Extraction: Add acetonitrile to the sample, typically at a ratio of 2:1 or 3:1 (v/w) to the tissue weight.<sup>[1][3]</sup> Vortex or blend the mixture vigorously for a few minutes to ensure thorough extraction.
- Centrifugation: Centrifuge the mixture to separate the supernatant from the solid tissue debris.
- Clean-up (dSPE or SPE):
  - dSPE: Transfer the supernatant to a tube containing a dSPE sorbent like C18 to remove interfering substances.<sup>[3]</sup> Vortex and centrifuge again.
  - SPE: Alternatively, pass the supernatant through an SPE cartridge (e.g., Oasis HLB) that has been pre-conditioned. Wash the cartridge to remove impurities and then elute the analyte and internal standard with an appropriate solvent.
- Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase or a suitable solvent mixture for LC-MS/MS analysis.

## LC-MS/MS Analysis

- Liquid Chromatography (LC):
  - Column: A C18 or similar reversed-phase column is typically used for separation.
  - Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.<sup>[1]</sup>

- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample extract.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for Carprofen analysis.[4]
  - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Carprofen and **Carprofen-d3** are monitored.
  - Example Transitions:
    - Carprofen: 271.8 → 228.0 (quantification), 271.8 → 225.9 (confirmation)[4]
    - **Carprofen-d3**: 275.0 → 231.2[4][5]

## Data Presentation

The performance of the analytical method is summarized in the tables below. The data is compiled from various studies and represents typical values that can be achieved.

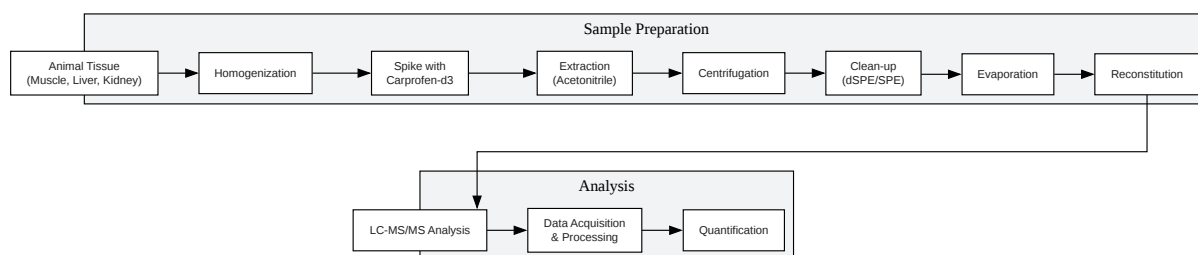
Table 1: Method Performance Characteristics for Carprofen Analysis

Parameter	Value	Reference
Linearity ( $R^2$ )	> 0.99	[4]
Limit of Detection (LOD)	0.019 µg/kg (ppb)	[4]
Limit of Quantification (LOQ)	0.064 µg/kg (ppb)	[4]
Accuracy (Recovery)	80 - 120%	[4]

Table 2: Maximum Residue Limits (MRLs) for Carprofen in Animal Tissues

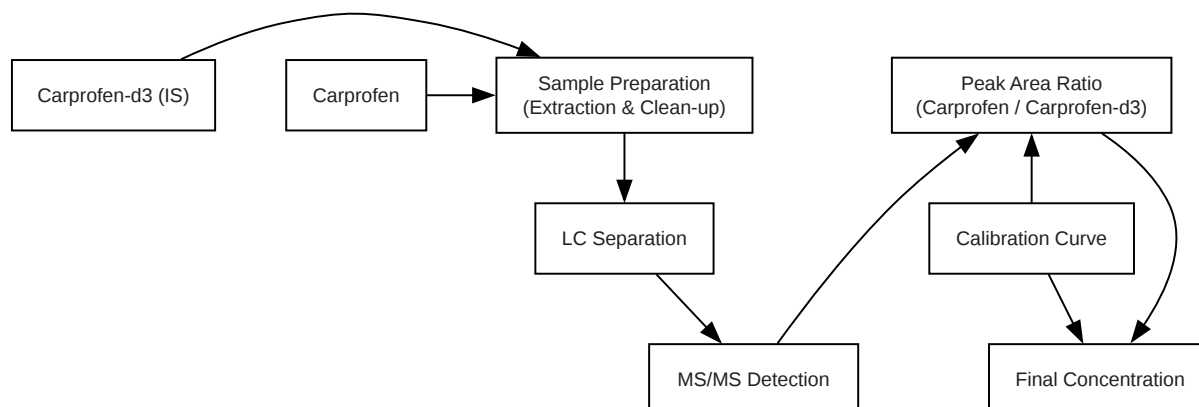
Animal Species	Tissue	MRL (µg/kg)	Reference
Bovine	Muscle	500	[3]
Bovine	Liver	1000	[2]
Bovine	Kidney	1000	[2]
Equidae	Muscle	500	[3]

## Experimental Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for Carprofen residue analysis in animal tissues.



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Caption: Logical relationship for quantification using an internal standard.

## Conclusion

The described LC-MS/MS method using **Carprofen-d3** as an internal standard provides a highly selective, sensitive, and accurate means for the determination of Carprofen residues in various animal tissues. The protocol is robust and can be adapted for high-throughput analysis in regulatory monitoring programs, ensuring compliance with established MRLs and safeguarding public health. The use of a stable isotope-labeled internal standard is essential for achieving reliable and reproducible results in complex biological matrices.

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